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Compound of Interest

Compound Name: 2-O-Desmethyl Cisapride

Cat. No.: B025533 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Cisapride is a gastroprokinetic agent that functions as a serotonin 5-HT4 receptor

agonist.[1] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1]

[2] The identification and characterization of its metabolites are crucial for understanding its

pharmacokinetic profile and potential drug-drug interactions.[3][4] 2-O-Desmethyl Cisapride is

a minor metabolite of Cisapride.[5][6] This document provides a detailed protocol and

theoretical fragmentation pathway for the analysis of 2-O-Desmethyl Cisapride using liquid

chromatography-tandem mass spectrometry (LC-MS/MS), a powerful technique for identifying

and quantifying drug metabolites.

Physicochemical Properties
A comparison of the fundamental properties of Cisapride and its 2-O-desmethyl metabolite is

provided below. The demethylation results in a mass shift of approximately 14 Da.
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Property Cisapride
2-O-Desmethyl
Cisapride

Reference

Molecular Formula C23H29ClFN3O4 C22H27ClFN3O4 [1][5][7]

Molecular Weight 465.95 g/mol 451.92 g/mol [1][5][7]

Monoisotopic Mass 465.1831 Da 451.1675 Da [8]

[M+H]+ (Expected) 466.1909 m/z 452.1753 m/z

Experimental Protocols
This section outlines a general methodology for the analysis of 2-O-Desmethyl Cisapride
using LC-MS/MS.

Sample Preparation (Plasma)
A standard protein precipitation method is recommended for extracting the analyte from a

plasma matrix.

Thaw Samples: Thaw frozen plasma samples at room temperature.

Aliquoting: Vortex the sample and transfer 100 µL into a 1.5 mL microcentrifuge tube.

Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing an appropriate internal

standard (e.g., Cisapride-d4).

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein

precipitation.

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting

condition (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).
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Injection: Vortex briefly and inject the sample into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions
Parameter Recommended Condition

Column
C18 Reverse-Phase Column (e.g., 2.1 x 50 mm,

1.8 µm)

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Flow Rate 0.4 mL/min

Gradient
10% B to 95% B over 5 minutes, hold for 1 min,

return to 10% B

Column Temperature 40°C

Injection Volume 5 µL

Mass Spectrometry (MS) Conditions
Parameter Recommended Condition

Mass Spectrometer Triple Quadrupole or Q-TOF Mass Spectrometer

Ionization Mode Electrospray Ionization (ESI), Positive

Ion Source Gas 1 50 psi

Ion Source Gas 2 60 psi

Curtain Gas 35 psi

IonSpray Voltage 5500 V

Temperature 550°C

Scan Type
Multiple Reaction Monitoring (MRM) or Product

Ion Scan

Collision Gas Nitrogen
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LC-MS/MS Workflow
The following diagram illustrates the general workflow for identifying and characterizing drug

metabolites like 2-O-Desmethyl Cisapride.
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Caption: Workflow for metabolite identification using LC-MS/MS.
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Proposed Mass Spectrometry Fragmentation
Pattern
The fragmentation of 2-O-Desmethyl Cisapride in positive ESI mode is expected to occur at

several key locations due to the molecule's structure. The protonated parent ion ([M+H]+) has

an expected m/z of 452.17. Collision-induced dissociation (CID) will likely lead to characteristic

product ions. The fragmentation of the parent drug, Cisapride ([M+H]+ at m/z 466.2), is known

to produce a prominent product ion at m/z 184.0, corresponding to the cleavage of the amide

bond.[9] A similar primary cleavage is anticipated for its desmethyl metabolite.

The diagram below illustrates the proposed major fragmentation pathways.

2-O-Desmethyl Cisapride
[M+H]⁺

m/z 452.17

Fragment A
m/z 170.01

 Amide Cleavage

Fragment B
m/z 283.16

 Amide Cleavage

Fragment C
m/z 138.09

 Piperidine N-C Cleavage

Fragment D
m/z 167.11

 Ether Cleavage

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for 2-O-Desmethyl Cisapride.

Table of Proposed Fragment Ions
The following table summarizes the likely product ions generated from the protonated 2-O-
Desmethyl Cisapride molecule.
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Precursor Ion (m/z)
Proposed Product
Ion (m/z)

Neutral Loss (Da)
Proposed
Fragment Structure
/ Origin

452.17 283.16 169.01

Fragment B:

Piperidine ring with

the

fluorophenoxypropyl

side chain, resulting

from amide bond

cleavage.

452.17 170.01 282.16

Fragment A: 4-amino-

5-chloro-2-

hydroxybenzoyl

cation, resulting from

amide bond cleavage.

452.17 138.09 314.08

Fragment C: 4-

fluorophenoxy cation,

from cleavage of the

propyl chain.

283.16 167.11 116.05

Fragment D:

Piperidine ring

structure after loss of

the 4-

fluorophenoxypropyl

side chain.

Conclusion

The provided protocols and theoretical fragmentation patterns serve as a comprehensive guide

for the LC-MS/MS analysis of 2-O-Desmethyl Cisapride. The proposed major fragments at

m/z 170.01 and m/z 283.16, arising from the characteristic amide bond cleavage, are expected

to be the most abundant and analytically useful for developing robust quantitative assays.

Experimental verification is necessary to confirm these fragmentation pathways and optimize

analytical methods for specific applications in drug metabolism and pharmacokinetic studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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